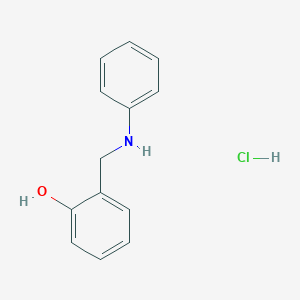

2-(Anilinomethyl)phenol;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

73076-82-1 |

|---|---|

Molecular Formula |

C13H14ClNO |

Molecular Weight |

235.71 g/mol |

IUPAC Name |

2-(anilinomethyl)phenol;hydrochloride |

InChI |

InChI=1S/C13H13NO.ClH/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h1-9,14-15H,10H2;1H |

InChI Key |

FSWDNSQWDRFFEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=C2O.Cl |

Origin of Product |

United States |

Methodological & Application

Application Note: High-Purity Synthesis of 2-(Anilinomethyl)phenol Hydrochloride

Abstract & Core Logic

This application note details the protocol for the synthesis of 2-(anilinomethyl)phenol hydrochloride (also known as N-(2-hydroxybenzyl)aniline hydrochloride). This compound is a pharmacophore often used in ligand design for coordination chemistry and as a structural motif in drug discovery.

Strategic Route Selection: While the Mannich reaction (Phenol + Formaldehyde + Aniline) is a possible one-step route, it often suffers from poor regiospecificity (ortho/para mixtures) and oligomerization. This protocol utilizes a Stepwise Reductive Amination pathway.

-

Condensation: Reaction of salicylaldehyde with aniline to form the Schiff base (imine).

-

Reduction: Chemoselective reduction of the imine using Sodium Borohydride (

). -

Salting: Precipitation of the hydrochloride salt to ensure high purity and stability.

Why this route?

-

Self-Validating: The intermediate imine is bright yellow; the reduced amine is colorless. This provides an immediate visual quality control (QC) mechanism.

-

Regiospecificity: The aldehyde group on salicylaldehyde locks the substitution at the ortho position, eliminating para isomers.

Reaction Pathway Visualization

Caption: Stepwise conversion from reagents to the final hydrochloride salt, highlighting the critical colorimetric shift from yellow (imine) to colorless (amine).

Materials & Safety Prerequisites

Chemical Safety Data (SDS)

| Reagent | CAS | Hazard Class | Critical Safety Note |

| Aniline | 62-53-3 | Acute Tox; Carcinogen | Danger: Absorbs through skin. Causes methemoglobinemia.[1] Double-glove and use fume hood. |

| Salicylaldehyde | 90-02-8 | Irritant | Causes skin and eye irritation. |

| Sodium Borohydride | 16940-66-2 | Water Reactive | Releases flammable |

| HCl (in Dioxane/Ether) | -- | Corrosive | Fuming. Use in well-ventilated area. |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer & hotplate

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Formation of the Schiff Base (Imine)

Objective: Create the conjugated intermediate

-

Stoichiometry: In a 100 mL round-bottom flask, dissolve Salicylaldehyde (1.22 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add Aniline (0.93 g, 10 mmol) dropwise while stirring.

-

Observation: The solution will turn bright yellow almost immediately due to the formation of the conjugated

-system (

-

-

Reaction: Stir at room temperature (RT) for 30 minutes. If precipitation is slow, gently reflux for 15 minutes, then cool to 0°C.

-

Isolation: Filter the yellow crystalline solid. Wash with cold ethanol (5 mL).

-

Checkpoint: The solid must be yellow. Melting Point: 50–53°C [1].

-

Note: You can proceed to reduction without isolation (One-Pot), but isolation yields higher purity.

-

Phase 2: Reduction to 2-(Anilinomethyl)phenol

Objective: Reduce the

-

Dissolution: Dissolve the yellow imine (approx. 1.9 g, 10 mmol) in Methanol or Ethanol (30 mL). Cool the solution to 0°C in an ice bath.

-

Reduction: Add Sodium Borohydride (

) (0.57 g, 15 mmol) in small portions over 10 minutes.-

Caution: Gas evolution (

) will occur. Do not cap the flask tightly.

-

-

Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

-

Visual QC: The bright yellow color must disappear , resulting in a colorless or faintly beige solution. If yellow persists, add more

.

-

-

Quenching: Add distilled water (10 mL) carefully to quench excess hydride.

-

Extraction: Remove bulk alcohol via rotary evaporation. Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Drying: Dry the combined organic layers over anhydrous

, filter, and evaporate to yield the crude free amine (often a viscous oil or low-melting solid).

Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as a solid salt.

-

Solvation: Dissolve the crude amine in a minimal amount of dry Diethyl Ether or Ethanol (10 mL).

-

Acidification: Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise to the stirring solution.

-

Observation: A white precipitate should form immediately.

-

-

Collection: Filter the white solid. Wash with dry ether to remove unreacted organic impurities.

-

Recrystallization: If necessary, recrystallize from Ethanol/Ether to obtain analytical purity.

Quality Control & Troubleshooting

Analytical Specifications

| Test | Expected Result | Interpretation |

| Visual | White Crystalline Solid | Yellow tint indicates incomplete reduction (Imine impurity). |

| TLC | Single spot, lower | Mobile Phase: Hexane:EtOAc (3:1). Amine is more polar than Imine. |

| 1H NMR | Diagnostic singlet for the methylene ( | |

| 1H NMR | Disappearance of | The Imine ( |

Troubleshooting Logic Tree

Caption: Decision matrix for troubleshooting common synthesis failures.

References

-

NIST Chemistry WebBook. Salicylideneaniline (Imine Intermediate) Properties.Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

PubChem. 2-(Aminomethyl)phenol Data (Structural Analog).Link

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Imine Reduction).

-

ChemicalBook. Aniline Hydrochloride Properties (Salt Reference).Link

Sources

Using 2-(Anilinomethyl)phenol HCl as a precursor for benzoxazine resins

Application Note & Protocol

Topic: Utilization of 2-(Anilinomethyl)phenol HCl as a High-Purity Precursor for Benzoxazine Resin Synthesis

Audience: Researchers, scientists, and materials development professionals.

Introduction: A Strategic Approach to High-Performance Benzoxazine Resins

Polybenzoxazines represent a class of high-performance thermosetting polymers that offer a compelling combination of properties, including near-zero volumetric shrinkage during curing, low moisture absorption, excellent thermal stability, and a high char yield.[1][2] These attributes make them highly desirable for applications in aerospace, electronics, and automotive industries.[3]

Traditionally, benzoxazine monomers are synthesized via a one-step Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[3][4][5] While effective, this one-pot approach can lead to the formation of various side products, necessitating extensive purification.[5][6] This application note details a more controlled, two-stage synthetic strategy that utilizes 2-(Anilinomethyl)phenol HCl, the stable salt of the Mannich base intermediate.

Employing this precursor offers a distinct advantage: it allows for the isolation and purification of the key intermediate, leading to a final benzoxazine monomer of higher purity. This, in turn, results in a more predictable polymerization process and a cured resin with enhanced and more consistent properties. This guide provides the scientific rationale, detailed experimental protocols, and characterization methodologies for synthesizing a classic phenol/aniline-based (P-a type) benzoxazine monomer from 2-(Anilinomethyl)phenol HCl and its subsequent thermal polymerization into a high-performance polybenzoxazine network.

Part 1: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine Monomer

Scientific Principle and Rationale

The synthesis leverages the 2-(Anilinomethyl)phenol molecule, which is the product of the initial Mannich condensation between phenol, aniline, and formaldehyde. By using its hydrochloride salt, we begin with a stable, purifiable solid. The process involves two key steps:

-

Neutralization: The hydrochloride salt is neutralized with a base to yield the free amine, 2-((phenylamino)methyl)phenol. This deprotonation is crucial as it activates the secondary amine, rendering it nucleophilic for the subsequent reaction.

-

Cyclization: The free amine is then reacted with a formaldehyde source (e.g., paraformaldehyde) to form the six-membered oxazine ring through intramolecular condensation, releasing water as a byproduct.[7] This ring-closure step is the final stage in forming the benzoxazine monomer.

This methodical approach minimizes the formation of oligomeric side products common in one-pot syntheses, providing superior control over the final monomer structure.[5][6]

Experimental Protocol: Monomer Synthesis

Materials & Equipment:

-

2-(Anilinomethyl)phenol HCl

-

Sodium Hydroxide (NaOH)

-

Paraformaldehyde

-

Toluene

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Neutralization of Precursor:

-

In a 250 mL round-bottom flask, dissolve 2-(Anilinomethyl)phenol HCl in deionized water.

-

Slowly add a 1M solution of NaOH dropwise while stirring until the solution becomes cloudy and then clears upon further addition, indicating the precipitation and subsequent re-dissolving of the free amine. The target pH is approximately 8-9.

-

Extract the aqueous solution three times with toluene using a separatory funnel.

-

Combine the organic layers and wash with deionized water to remove any remaining salts.

-

Dry the toluene solution over anhydrous magnesium sulfate, then filter to remove the drying agent. This solution now contains the purified 2-((phenylamino)methyl)phenol intermediate.

-

-

Ring Closure Reaction:

-

Transfer the dried toluene solution to a clean, dry round-bottom flask equipped with a reflux condenser.

-

Add paraformaldehyde to the solution. The molar ratio of the 2-((phenylamino)methyl)phenol intermediate to formaldehyde should be approximately 1:1.1 to ensure complete reaction.

-

Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).

-

-

Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the toluene solution sequentially with a dilute NaOH solution and then with deionized water to remove any unreacted phenol or formaldehyde.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting product, a viscous liquid or solid, can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary. The typical yield is between 75-85%.[2]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of benzoxazine monomer.

Part 2: Thermal Polymerization into Polybenzoxazine Resin

Scientific Principle: Cationic Ring-Opening Polymerization (ROP)

Benzoxazine monomers undergo a thermally initiated, catalyst-free ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network.[8] The polymerization mechanism is complex but is generally understood to proceed via a cationic pathway.[8][9][10]

Upon heating, the oxazine ring opens, generating a carbocation and a phenoxide anion. This initiates a cascade of reactions where the phenolic hydroxyl groups, formed as the polymerization progresses, act as catalysts, accelerating the ring-opening of subsequent monomer units.[11][12] This autocatalytic behavior is a hallmark of benzoxazine curing.[12] The final structure is a robust network of phenol rings linked by Mannich bridges (-CH₂-N(Ar)-CH₂-), which imparts the material's excellent thermal and mechanical properties.[13]

Experimental Protocol: Thermal Curing

Materials & Equipment:

-

Synthesized benzoxazine monomer

-

Aluminum weighing pans or a suitable mold

-

Programmable convection oven or a differential scanning calorimeter (DSC) for kinetic studies.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a precisely weighed amount of the benzoxazine monomer into an aluminum pan or mold. If the monomer is a solid, it should be melted first at a temperature below its polymerization onset (typically 100-120°C) to ensure a void-free sample.

-

-

Curing Schedule:

-

Cooling:

-

After the final hold, the oven should be turned off, and the sample should be allowed to cool slowly to room temperature to minimize internal stresses.

-

Polymerization and Properties Data

The following table summarizes typical quantitative data for the polymerization and resulting properties of a standard P-a type polybenzoxazine.

| Parameter | Typical Value | Characterization Method | Reference |

| Curing Process | |||

| Onset of Polymerization | 180 - 220 °C | DSC | [2][17] |

| Peak Exotherm Temperature | 200 - 250 °C | DSC | [2][15] |

| Thermomechanical Properties | |||

| Glass Transition Temp. (Tg) | 150 - 180 °C | DMTA / DSC | [13] |

| Decomposition Temp. (Td5%) | > 330 °C | TGA | [15] |

| Char Yield at 800°C (N₂) | 35 - 45 % | TGA | [1][13] |

| Storage Modulus at 40°C | ~ 2.8 GPa | DMTA | [15] |

Ring-Opening Polymerization (ROP) Mechanism Diagram

Caption: Simplified schematic of the thermal ROP of benzoxazine.

Part 3: Essential Characterization Protocols

Self-validation of the synthesis and polymerization is critical. The following are standard protocols to confirm the chemical structure and thermal properties.

Monomer Structure Verification

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the formation of the oxazine ring.

-

Protocol: Acquire a spectrum of the monomer. Look for the disappearance of broad -OH and -NH stretching bands from the precursor and the appearance of characteristic oxazine ring peaks.

-

Key Peaks: A sharp peak around 930-950 cm⁻¹ is indicative of the asymmetric C-O-C stretch of the oxazine ring.[2] Additional peaks around 1230 cm⁻¹ (asymmetric C-N-C stretch) and 1030 cm⁻¹ (symmetric C-O-C stretch) are also expected.[1]

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Objective: To provide definitive structural confirmation.

-

Protocol: Dissolve the monomer in a suitable deuterated solvent (e.g., CDCl₃).

-

Key Resonances: The two methylene groups in the oxazine ring give characteristic singlets: O-CH₂-N appears around 5.3-5.4 ppm, and Ar-CH₂-N appears around 4.4-4.6 ppm.[1][7]

-

Polymer Curing and Thermal Stability Analysis

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the curing profile (onset, peak exotherm) and the glass transition temperature (Tg) of the cured polymer.

-

Protocol (Curing): Heat a small sample (5-10 mg) in a sealed aluminum pan from room temperature to ~300°C at a constant heating rate (e.g., 10°C/min). The exothermic peak represents the polymerization reaction.[15]

-

Protocol (Tg): Perform a second heating scan on the cured sample to observe the stepwise change in the heat flow, which indicates the Tg.

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability and char yield of the cured polymer.

-

Protocol: Heat a cured sample (~10 mg) from room temperature to 800-1000°C at a heating rate of 10°C/min under a nitrogen atmosphere.[15] The temperature at which 5% weight loss occurs (Td5%) and the final weight percentage at the end of the run (char yield) are key metrics of thermal stability.

-

References

-

MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. MDPI. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. PMC. [Link]

-

Morressier. (2013). Preparation and characterization of fully biobased benzoxazines. [Link]

-

ResearchGate. (n.d.). Aniline-based polybenzoxazine and their copolymers or composites: Molecular design and potential applications. [Link]

-

ResearchGate. (n.d.). Synthesis of Bz monomers (a) one-step synthesis of representative.... [Link]

-

National Center for Biotechnology Information. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. PMC. [Link]

-

ResearchGate. (2015). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. [Link]

-

ScienceDirect. (1999). Cationic ring-opening polymerization of benzoxazines. [Link]

-

PubMed. (2023). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. [Link]

-

Semantic Scholar. (2017). Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. [Link]

-

White Rose Research Online. (2024). Microstructural Analysis of Benzoxazine Cationic Ring‐Opening Polymerization Pathways. [Link]

-

J-STAGE. (n.d.). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. [Link]

-

MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

-

ACS Publications. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. [Link]

-

Royal Society of Chemistry. (n.d.). Effect of phenol on the synthesis of benzoxazine. [Link]

-

National Center for Biotechnology Information. (2023). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PMC. [Link]

-

ResearchGate. (2020). The effect of curing temperatures on the thermal behaviour of new polybenzoxazine-modified epoxy resin. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. [Link]

-

ResearchGate. (n.d.). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. [Link]

-

ResearchGate. (2021). Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. [Link]

-

ResearchGate. (n.d.). Synthesis of Bz monomers. [Link]

-

Chinese Chemical Letters. (n.d.). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers. [Link]

-

ACS Publications. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. [Link]

-

ResearchGate. (n.d.). Synthetic scheme of benzoxazine monomer BA-mt. [Link]

-

National Center for Biotechnology Information. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. PMC. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, characterization and protective efficiency of novel polybenzoxazine precursor as an anticorrosive coating for mild steel. PMC. [Link]

-

ResearchGate. (2008). Synthesis of a novel benzoxazine precursor containing phenol hydroxyl groups and its polymer. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. researchgate.net [researchgate.net]

- 7. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microstructural Analysis of Benzoxazine Cationic Ring‐Opening Polymerization Pathways - White Rose Research Online [eprints.whiterose.ac.uk]

- 11. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application of 2-(Anilinomethyl)phenol in corrosion inhibition studies

An Application Guide to 2-(Anilinomethyl)phenol for Metallic Corrosion Inhibition

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the application of 2-(Anilinomethyl)phenol as a corrosion inhibitor. It outlines the underlying scientific principles, detailed experimental protocols for performance evaluation, and theoretical validation methods.

Introduction: The Challenge of Corrosion and the Role of Organic Inhibitors

Corrosion is the gradual degradation of materials, typically metals, by chemical or electrochemical reactions with their environment. This process leads to significant economic losses and safety concerns across numerous industries. The use of corrosion inhibitors is a primary strategy for mitigating this damage.[1] Organic corrosion inhibitors are particularly effective, functioning by adsorbing onto the metal surface to form a protective barrier.[2] This film isolates the metal from the corrosive medium, impeding the anodic and cathodic reactions that drive corrosion.

The efficacy of an organic inhibitor is largely dependent on its molecular structure. The presence of heteroatoms (such as nitrogen, oxygen, and sulfur) with lone-pair electrons, aromatic rings with π-electrons, and functional groups facilitates the adsorption process.[3][4] 2-(Anilinomethyl)phenol, possessing hydroxyl (-OH) and secondary amine (-NH-) groups, as well as two phenyl rings, is a promising candidate for corrosion inhibition.

Scientific Profile: 2-(Anilinomethyl)phenol

Molecular Structure: C₁₃H₁₃NO Key Functional Groups:

-

Phenolic Hydroxyl (-OH): The oxygen atom possesses lone-pair electrons that can coordinate with vacant d-orbitals of metal atoms.

-

Anilino Amine (-NH-): The nitrogen atom also has a lone pair of electrons, making it an excellent center for adsorption.

-

Phenyl Rings: The π-electrons of the aromatic systems provide additional sites for interaction with the metal surface.

The combination of these features allows 2-(Anilinomethyl)phenol to act as a mixed-type inhibitor, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[5]

Mechanism of Corrosion Inhibition

The protective action of 2-(Anilinomethyl)phenol arises from its ability to adsorb onto the metal surface, forming a stable, passivating film. This adsorption can occur through two primary mechanisms:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen and oxygen atoms can become protonated, leading to an attraction with the negatively charged metal surface (anionic species like Cl⁻ are pre-adsorbed).

-

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone-pair electrons of the nitrogen and oxygen heteroatoms and the vacant d-orbitals of the metal atoms. The π-electrons of the phenyl rings can also participate in this interaction.[2][5]

The strength and mode of adsorption are influenced by factors such as the metal type, the nature of the corrosive medium, and the concentration of the inhibitor.

Caption: Workflow for evaluating corrosion inhibitor performance.

A. Potentiodynamic Polarization (PDP)

This technique measures the current response to a controlled sweep of the electrode potential, providing information on corrosion current (Icorr), corrosion potential (Ecorr), and Tafel slopes. [6] Protocol:

-

Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s). 3. Plot the potential (E) versus the logarithm of the current density (log i).

-

Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine Icorr and Ecorr. 5. Calculate the Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively. [7] B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. [8][9] Protocol:

-

After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). [1]2. The impedance data is typically visualized as a Nyquist plot (imaginary vs. real impedance).

-

The plot for an uninhibited system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). [3]4. In the presence of an effective inhibitor, the Rct value increases significantly, indicating a slower corrosion process.

-

Calculate the Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively. [7]

Surface Analysis Techniques

These methods provide visual and compositional evidence of the protective film formation. [10][11][12]

-

Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal coupons after immersion in the corrosive media, with and without the inhibitor. In the presence of 2-(Anilinomethyl)phenol, a smoother surface with significantly less pitting and damage is expected compared to the blank sample. [13][14]* Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, which can confirm the presence of carbon, nitrogen, and oxygen from the adsorbed inhibitor film. [10]

Data Presentation and Interpretation

Quantitative data from the experimental evaluations should be summarized in tables for clear comparison.

Table 1: Example Data from Weight Loss and Electrochemical Studies for Mild Steel in 1 M HCl

| Inhibitor Conc. (ppm) | Weight Loss | PDP | EIS |

| CR (mm/y) | IE (%) | Icorr (µA/cm²) | |

| Blank | 12.5 | - | 1150 |

| 50 | 4.8 | 61.6 | 480 |

| 100 | 2.9 | 76.8 | 290 |

| 200 | 1.5 | 88.0 | 145 |

| 500 | 1.1 | 91.2 | 100 |

Note: The data presented are illustrative and will vary based on experimental conditions.

The results consistently show that as the concentration of 2-(Anilinomethyl)phenol increases, the corrosion rate and corrosion current density decrease, while the charge transfer resistance and inhibition efficiency increase. This demonstrates a dose-dependent protective effect.

Theoretical Validation via Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), can be used to correlate the molecular properties of 2-(Anilinomethyl)phenol with its inhibition efficiency. [15][16][17]Key calculated parameters include:

-

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption. [18]* E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal.

-

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition potential. [18]* Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions with the metal surface. [18] These theoretical calculations can accelerate the screening of potential inhibitor candidates by predicting their performance before extensive experimental work is undertaken. [17][19]

Conclusion

2-(Anilinomethyl)phenol demonstrates significant potential as a corrosion inhibitor for metals in acidic environments. Its efficacy is attributed to the synergistic effect of its hydroxyl, amino, and phenyl functional groups, which facilitate strong adsorption onto the metal surface to form a protective barrier. The comprehensive evaluation framework presented here, combining gravimetric, electrochemical, and surface analysis techniques, provides a robust methodology for quantifying its performance and understanding its mechanism of action.

References

-

Corrosionpedia. (2021, January 25). Techniques for Analyzing Corrosion Products. [Link]

-

Kubiak, A., et al. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. [Link]

-

Palm Lab. (2022). Corrosion testing: what is potentiodynamic polarization?[Link]

-

Bentiss, F., et al. (2013). Quantum Chemical Calculations on the Corrosion Inhibition Performance. IntechOpen. [Link]

-

ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF. [Link]

-

AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. [Link]

-

Hegazy, M. A., et al. (2022, January 24). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement. Request PDF. [Link]

-

Lateral Science. (2025, December 10). Potentiodynamic Polarization: Significance and symbolism. [Link]

-

ResearchGate. (2025, August 6). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. [Link]

-

Prawoto, Y., et al. (2016, September 4). Potentiodynamic Corrosion Testing. PMC - NIH. [Link]

-

Wang, L., et al. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]

-

ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. [Link]

-

ASTM Digital Library. (n.d.). Chapter 4-Surface Analysis | Corrosion Tests and Standards. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of Quantum Chemistry in Designing Advanced Corrosion Inhibitors. [Link]

-

ACS Publications. (2021, November 15). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. [Link]

-

National Science Foundation. (2021, November 8). Chemists develop surface analysis technique to observe early-stage iron corrosion. [Link]

-

Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]

-

OER Commons. (n.d.). Lab 8 – Corrosion Studies by Weight Loss. [Link]

-

Djamal, M., et al. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]

-

ResearchGate. (2025, August 7). The Present and Future on Surface Analysis for Corrosion Study. [Link]

-

AMPP Knowledge Hub. (n.d.). Chapter 2.: Corrosion Mass-Loss Test Methods. [Link]

-

Experimental Results. (2022, May 16). Exact calculation of corrosion rates by the weight-loss method. [Link]

-

Al-Gorair, A. S., et al. (2022, February 9). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. [Link]

-

Alabama Specialty Products, Inc. (n.d.). Corrosion Coupons & Weight Loss Analysis. [Link]

-

ChemSynthesis. (2025, May 20). 2-(aminomethyl)phenol. [Link]

-

Nature Communications. (2024, March 18). Synthesis of meta-carbonyl phenols and anilines. [Link]

-

Finšgar, M., & Jackson, J. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of meta-functionalized phenols and anilines. [Link]

-

ResearchGate. (2026, January 21). Corrosion Inhibition by Phenols – An Overview. [Link]

-

ResearchGate. (2025, August 6). Corrosion inhibition of N80 steel in hydrochloric acid by phenol derivatives. [Link]

-

ResearchGate. (2025, August 7). Corrosion Inhibitor Performance of Phenol Derivative using Density Functional Theory. [Link]

-

Eastern Illinois University. (2001, June 8). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. [Link]

-

Scilit. (2019, July 29). Corrosion Inhibitor Performance of Phenol Derivative using Density Functional Theory. [Link]

-

Mehdiyeva, G., et al. (2024, March 19). ACID CORROSION INHIBITORS AND BIOCIDES BASED ON 2-ALLYL- AND 2-PROPENYLPHENOLS. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Corrosion inhibition characteristics of 2-[(E)-[5methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine on steel in simulated oilfield acidizing solution. [Link]

-

ResearchGate. (n.d.). 2-Methoxy-4-(4-(((6-nitrobenzothiazol-2-yl)amino)methyl)-1-phenyl-1H-pyrazol-3-yl) phenol as powerful anti-corrosion inhibitor substantiated by Langmuir adsorption studies. [Link]

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcsi.pro [ijcsi.pro]

- 9. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 10. corrosionpedia.com [corrosionpedia.com]

- 11. dl.astm.org [dl.astm.org]

- 12. Chemists develop surface analysis technique to observe early-stage iron corrosion | NSF - U.S. National Science Foundation [nsf.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Solving solubility issues of anilinomethyl phenol HCl in biological media

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected solubility issues can be a significant roadblock in research. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, in-depth approach to troubleshooting the solubility of anilinomethyl phenol HCl in biological media. Our goal is to explain the science behind the problem and provide actionable, validated protocols to get your experiments back on track.

Anilinomethyl phenol HCl is representative of a common class of research compounds: amine hydrochlorides. These molecules contain a weakly basic amine group, which is protonated to form a hydrochloride salt, and a weakly acidic phenol group. This dual nature is the primary driver of its complex, pH-dependent solubility.

-

At Low pH (Acidic): The amine group is protonated (-NH2+). In this charged, ionic state, the molecule is generally highly soluble in aqueous solutions.[1][2] This is why your stock solution, often prepared in an acidic buffer or with a solubilizing agent like DMSO, is clear.

-

At Neutral to High pH (e.g., Biological Media): Most biological media, such as cell culture media (e.g., DMEM, RPMI-1640) or phosphate-buffered saline (PBS), are buffered to a physiological pH of ~7.2-7.4. When you dilute your acidic stock solution into this neutral medium, the pH environment shifts dramatically. The protonated amine gives up its proton, converting to the uncharged "free base" form (-NH). This neutral form is significantly less polar and, therefore, much less soluble in water, often leading to immediate precipitation.[3][4][5] This is likely the root cause of the issues you are observing.

The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and its solubility is described by the Henderson-Hasselbalch equation.[6][7][8] For a weak base like the amine in your compound, solubility decreases sharply as the pH of the medium rises above its pKa.[9][10]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial questions we receive.

Q1: Why did my clear stock solution of anilinomethyl phenol HCl immediately turn cloudy or form a precipitate when I added it to my cell culture medium?

A: This is the classic sign of pH-dependent precipitation. Your stock solution likely has a low pH, keeping the compound in its soluble, protonated salt form. The cell culture medium has a physiological pH (~7.4), which neutralizes the amine, converting it to the poorly soluble free base, causing it to crash out of solution.

Q2: I dissolved my compound in 100% DMSO. Why is it still precipitating in the media?

A: While DMSO is an excellent organic solvent for the initial stock, the issue arises upon dilution. Even a small volume of DMSO stock added to a large volume of aqueous media means the final solvent is overwhelmingly aqueous. The critical factor is the pH of the final medium, not the initial solvent. The compound, now in a high pH aqueous environment, precipitates.

Q3: Can I just lower the pH of my entire cell culture medium to keep my compound dissolved?

A: This is strongly discouraged. Cell culture media are carefully formulated and buffered to maintain the viability and physiological health of your cells. A significant deviation from the optimal pH range (typically 7.2-7.4) will induce cellular stress, alter experimental outcomes, and eventually lead to cell death.

Q4: What is the maximum concentration of a co-solvent like DMSO I can safely use in my cell-based assay?

A: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Many sensitive cell lines will show signs of toxicity even at 0.5%, so it is best practice to keep it as low as possible, ideally ≤0.1%. You should always run a vehicle control (media with the same final concentration of DMSO) to assess its impact on your specific assay.

In-Depth Troubleshooting Guides

If the FAQs didn't solve your problem, these in-depth guides provide a systematic approach to achieving a stable, soluble formulation for your experiments.

Guide 1: A Systematic Workflow for Solubility Optimization

Before trying random approaches, it's crucial to follow a logical progression. This workflow minimizes wasted time and reagents, guiding you from initial assessment to a final, optimized solution.

Guide 2: Co-Solvent and Formulation Optimization

When DMSO alone is insufficient at a safe concentration, a combination of pharmaceutically acceptable co-solvents can be effective. These agents work by reducing the polarity of the aqueous medium, making it more favorable for the less polar free base.

Step-by-Step Protocol:

-

Prepare a 10X Stock Solution: Instead of a 1000X stock in 100% DMSO, aim for a 10X stock in a co-solvent system. This minimizes the risk of the compound precipitating upon the 1:1000 dilution.

-

Select Co-solvents: Common choices for in-vitro studies include:

-

DMSO

-

Ethanol

-

Polyethylene Glycol 400 (PEG-400)

-

Propylene Glycol (PG)

-

-

Test Formulations: Prepare several 10X stock formulations and test their compatibility with your biological medium. A good starting point is to test various ratios.

Table 1: Example Co-Solvent Formulations for a 10X Stock

| Formulation ID | DMSO (%) | PEG-400 (%) | Saline (0.9% NaCl) (%) | Observation (after 1:10 dilution in media) |

| F1 | 10 | 0 | 90 | Heavy Precipitation |

| F2 | 5 | 20 | 75 | Mild Precipitation |

| F3 | 5 | 40 | 55 | Clear, No Precipitation |

| F4 | 0 | 50 | 50 | Clear, No Precipitation |

Note: Always verify that the final concentrations of these co-solvents do not affect your experimental assay.

Guide 3: The Role of pH and pKa

Understanding the interplay between pH and the ionization state of your molecule is fundamental. The anilino group (a weak base) and the phenol group (a weak acid) are both affected by pH.

-

Aniline pKa: Typically around 4-5. Below this pH, it is protonated and soluble.

-

Phenol pKa: Typically around 10.[11] Above this pH, it is deprotonated (phenolate ion) and soluble.

Between the pKa of the amine and the pKa of the phenol, the molecule exists predominantly in its least soluble, neutral zwitterionic or free base form. Unfortunately, this "insolubility window" often includes the physiological pH of 7.4.

For cell-free assays (e.g., enzyme inhibition assays), you may have the flexibility to slightly lower the pH of the assay buffer to 6.5-6.8. This small change can significantly increase the concentration of the soluble protonated form without denaturing most proteins. Always confirm that enzyme activity is not compromised at the new pH.

Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solution (e.g., 20 mM): Weigh out the anilinomethyl phenol HCl powder and dissolve it in 100% DMSO. Use gentle vortexing or sonication if needed to ensure it is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

-

Intermediate Dilution: Prepare an intermediate dilution of your compound from the primary stock into 100% DMSO. For example, dilute the 20 mM stock to 2 mM.

-

Final Working Solution: Just before use, perform the final dilution from the intermediate stock directly into your pre-warmed biological medium. Add the DMSO stock to the medium dropwise while vortexing or swirling the tube gently. This rapid mixing helps to avoid localized high concentrations that can promote precipitation. Never add the aqueous medium to the concentrated DMSO stock.

Protocol 2: Kinetic Solubility Assay in PBS

This assay determines the maximum concentration at which your compound will remain in solution under specific conditions (e.g., in your assay buffer at room temperature for 2 hours).

-

Materials: 20 mM stock of your compound in DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well plates (clear bottom for analysis).

-

Preparation: Create a serial dilution of your compound stock in DMSO (e.g., from 20 mM down to 0.1 mM).

-

Assay: Add 2 µL of each DMSO concentration to 198 µL of PBS in a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Also, include a PBS-only blank and a DMSO vehicle control.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

-

Analysis: Measure the turbidity (absorbance) of each well at a wavelength of 620 nm or 650 nm. The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is your approximate kinetic solubility.

Table 2: Example Kinetic Solubility Data

| Final Concentration (µM) | Absorbance at 620 nm (AU) | Observation |

| 200 | 0.850 | Heavy Precipitation |

| 100 | 0.520 | Significant Precipitation |

| 50 | 0.150 | Mild Precipitation |

| 25 | 0.055 | Clear |

| 10 | 0.052 | Clear |

| Vehicle Control (1% DMSO) | 0.051 | Clear |

By applying these principles and protocols, you can systematically diagnose and solve the solubility challenges posed by anilinomethyl phenol HCl, ensuring the reliability and accuracy of your experimental results.

References

-

Kwit, M. et al. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Pharmaceutical Development and Technology. Available at: [Link][3][4]

-

Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available at: [Link][6]

-

Taylor, L. S., & Zhang, G. G. (2016). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. Available at: [Link][9]

-

Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link][7]

-

Microbe Notes. (2022). Henderson Hasselbalch Equation. Available at: [Link][8]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link][1]

-

Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. Available at: [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? Available at: [Link][2]

-

Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available at: [Link][11][12]

Sources

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. quora.com [quora.com]

- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. microbenotes.com [microbenotes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. SATHEE: Chemistry Phenol [sathee.iitk.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Anilinomethyl Phenols: A Comparative Technical Guide

Topic: Mass Spectrometry Fragmentation Patterns of Anilinomethyl Phenols Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

Anilinomethyl phenols (often synthesized via the Mannich reaction) represent a critical structural motif in drug discovery, serving as precursors for antimalarial agents, antioxidants, and chelating ligands. Their structural core combines a phenolic ring with an aniline moiety linked by a methylene bridge (

Characterizing these compounds presents a unique analytical challenge: distinguishing between regioisomers (ortho- vs. para-substitution) and elucidating the stability of the labile C-N bond. This guide provides a mechanistic breakdown of their mass spectrometric behavior, comparing ionization techniques and detailing the specific fragmentation pathways that serve as diagnostic fingerprints.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the structural information obtained. For anilinomethyl phenols, a dual-approach using Electron Ionization (EI) and Electrospray Ionization (ESI) is often required for full characterization.

Table 1: Performance Comparison of Ionization Modes

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Electric Field) |

| Dominant Species | Radical Cations ( | Protonated Molecules ( |

| Fragmentation | Extensive; often little to no molecular ion ( | Minimal in source; requires CID (MS/MS) |

| Key Insight | Structural Fingerprinting: Reveals carbon skeleton connectivity and isomeric differentiation via the "Ortho Effect." | Molecular Weight Confirmation: Best for purity checks and analyzing thermally labile derivatives. |

| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |

| Suitability | Best for non-polar, volatile derivatives (e.g., silylated). | Best for polar, underivatized Mannich bases. |

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind fragmentation allows for the prediction of spectral patterns. We focus here on the Electron Ionization (EI) pathways, as they provide the most rich structural data.

Primary Pathway: -Cleavage (The "Mannich" Break)

The most characteristic feature of anilinomethyl phenols is the lability of the benzylic C-N bond. Upon ionization, the radical cation typically localizes on the nitrogen lone pair.[1]

-

Mechanism: Homolytic cleavage of the bond

to the ionized nitrogen (the benzylic C-C bond). -

Result: Formation of a resonance-stabilized iminium ion and a phenolic radical.

-

Diagnostic Ion: For a simple anilinomethyl phenol, this yields a base peak corresponding to the iminium species (

), typically at m/z 106 (if unsubstituted).

The "Ortho Effect": Isomer Differentiation

The crucial differentiator between ortho- and para- isomers is the Ortho Effect . In ortho-anilinomethyl phenols, the phenolic hydroxyl group and the amine nitrogen are in close proximity, allowing for intramolecular hydrogen bonding and specific rearrangement pathways that are geometrically impossible in the para-isomer.

-

Ortho-Pathway: Intramolecular proton transfer from the phenolic OH to the Nitrogen, followed by the elimination of a neutral aniline molecule (

). This generates a stable quinone methide radical cation. -

Para-Pathway: Lacks this interaction.[2] Fragmentation is dominated purely by

-cleavage and random benzylic breaks.

Visualization: Fragmentation Logic

Figure 1: Decision tree for EI fragmentation. The "Ortho Effect" pathway is exclusive to ortho-isomers, providing a diagnostic "loss of aniline" peak.

Experimental Protocol: Validated Analysis Workflow

To ensure reproducible data, the following protocol synthesizes best practices for analyzing Mannich bases.

Phase 1: Sample Preparation

-

Solvent Selection: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol (for ESI) or Ethyl Acetate (for EI). Avoid protic solvents for GC-MS if derivatization is planned.

-

Derivatization (Optional but Recommended for EI):

-

Why? Phenolic OH and Amine NH groups can cause peak tailing in GC.

-

Reagent: BSTFA + 1% TMCS.

-

Condition: 60°C for 30 mins.

-

Result: Trimethylsilyl (TMS) derivatives (

mass shift) which fly better and show distinct fragmentation.

-

Phase 2: Instrumental Parameters[3]

A. GC-MS (EI Mode)

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet Temp: 250°C (Splitless mode).

-

Source Temp: 230°C.

-

Scan Range: m/z 40–500.

B. LC-MS (ESI Mode)

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: Positive Mode (

). -

Cone Voltage: 30V (Low fragmentation) vs. 70V (In-source fragmentation).

Phase 3: Data Interpretation Workflow

Figure 2: Logic flow for distinguishing isomers and confirming structure.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage and ortho-effects).

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenolic Derivatives.

-

Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns.

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Detailed discussion on ESI vs EI mechanisms).

-

Doc Brown's Chemistry. (2020). Mass Spectrum of Phenol and Derivatives.

Sources

Technical Comparison Guide: Photophysical Characterization of 2-(Anilinomethyl)phenol Hydrochloride

Executive Summary

In drug discovery and coordination chemistry, 2-(Anilinomethyl)phenol hydrochloride (AMP-HCl) serves as a critical reduced Mannich base ligand and pharmacophore. Unlike its unsaturated precursor, Salicylideneaniline (Schiff Base) , AMP-HCl offers superior hydrolytic stability in physiological media, making it a preferred scaffold for bioactive molecule development.

This guide provides a definitive comparative analysis of the UV-Vis absorption properties of AMP-HCl against its primary alternatives. It establishes a self-validating spectral protocol to distinguish the stable amine (AMP-HCl) from the hydrolytically unstable imine (Schiff base) and the simplified primary amine analog (2-Hydroxybenzylamine).

Key Findings at a Glance

| Feature | 2-(Anilinomethyl)phenol HCl | Salicylideneaniline (Schiff Base) | 2-Hydroxybenzylamine (2-HOBA) |

| Primary | 270–274 nm (Sharp) | 340 nm (Broad, solvatochromic) | 270 nm |

| Visible Color | Colorless / Pale | Yellow / Orange | Colorless |

| Aq.[1][2][3][4] Stability | High (pH independent) | Low (Hydrolyzes to aldehyde) | High |

| Chromophore | Phenol + Anilinium (isolated) | Conjugated | Phenol + Alkylammonium |

Chemical Context & Structural Dynamics[1][5][6]

To interpret the spectra accurately, one must understand the electronic state of the molecule in its hydrochloride form.

The Chromophore Isolation Effect

In the Schiff base (Salicylideneaniline) , the nitrogen lone pair participates in an extended conjugated system involving both aromatic rings and the central imine (

In AMP-HCl , the reduction of the imine to a methylene amine (

-

Consequence 1: The nitrogen lone pair is bound to a proton and cannot participate in

transitions. -

Consequence 2: The spectrum effectively becomes a summation of its isolated parts: the phenol moiety and the anilinium moiety.

Figure 1: Structural evolution and chromophore decoupling. The reduction and protonation steps eliminate the low-energy transitions seen in Schiff bases.

Comparative UV-Vis Analysis

The following data assumes a standard concentration of

Detailed Spectral Comparison

| Parameter | AMP-HCl (Target) | Salicylideneaniline | 2-HOBA (Ref) |

| Band I ( | 205–210 nm (Strong) | 220–230 nm | 205 nm |

| Band II (Benzenoid) | 272 nm ( | 265 nm | 270 nm |

| Band III (Charge Transfer) | Absent | 340 nm ( | Absent |

| Shoulder Features | ~254 nm (Anilinium fine structure) | Tailing into visible | None |

| Key Differentiator | Transparent >300 nm | Strong Abs >300 nm | Identical to AMP-HCl |

Interpretation Guide

-

The "Schiff Base Check": If your sample of AMP-HCl shows any significant absorbance above 320 nm (yellowish tint), it is contaminated with the unreduced Schiff base intermediate or oxidation products.

-

The Anilinium Signature: Unlike 2-HOBA (which has an aliphatic amine), AMP-HCl contains an aromatic amine. Even when protonated, the anilinium ring contributes a "B-band" (benzenoid band) around 254 nm, often appearing as a shoulder or broadening of the main phenol peak at 270 nm.

Self-Validating Experimental Protocol

To confirm the identity of AMP-HCl and ensure it is not the free base or a degradation product, use this pH-Switch Validation Loop .

Reagents

-

Stock Solvent: Methanol (HPLC Grade).

-

Acid: 0.1 M HCl.

-

Base: 0.1 M NaOH.

Workflow

-

Baseline: Prepare a

solution of AMP-HCl in Methanol. Record Spectrum A. -

Acidification: Add 2 drops of 0.1 M HCl (ensures full protonation). Record Spectrum B.

-

Validation: Spectrum A and B should be identical (proving the starting material was already the salt).

-

-

Basification: Add 0.1 M NaOH dropwise until pH > 10. Record Spectrum C.

Figure 2: The pH-Switch Validation Protocol. A lack of shift upon acidification confirms the salt form; a shift upon basification confirms the phenolic integrity.

Applications in Drug Development[8]

Why choose AMP-HCl over the alternatives?

Hydrolytic Stability (The "Drug-Like" Factor)

Schiff bases (Salicylideneaniline) are reversible imines. In the acidic environment of the stomach (pH 1.5) or even in aqueous buffers, they hydrolyze back to toxic aldehydes and amines.

-

AMP-HCl Advantage: The reduced methylene bridge (

) is chemically inert to hydrolysis. This allows for accurate pharmacokinetic (PK) profiling without the compound falling apart in the dosing vehicle.

Solubility Profile

-

Salicylideneaniline: Highly lipophilic, poor water solubility. Requires DMSO/Tween for dosing.

-

AMP-HCl: The hydrochloride salt form provides excellent aqueous solubility, facilitating IV and oral formulation without harsh excipients.

Ligand Versatility

In metallodrug development, AMP-HCl acts as a flexible N,O-donor ligand. Unlike the rigid planar Schiff base, the

References

-

Electronic Spectra of Mannich Bases: Gao, H., et al. (2003). Synthesis and UV-Vis characterization of phenolic Mannich bases. Journal of Molecular Structure. (Representative context for phenol-amine spectra).

-

Schiff Base Hydrolysis & Instability: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews.

-

Phenol Spectral Properties: NIST Chemistry WebBook. Phenol UV-Vis Spectrum.

-

2-Hydroxybenzylamine (2-HOBA) Pharmacokinetics: Pitchford, L. M., et al. (2020).[2] Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate. BMC Pharmacology and Toxicology.

-

Salicylideneaniline Spectral Data: NIST Chemistry WebBook. Salicylidene aniline UV/Visible Spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

Precision in Purity: Elemental Analysis Guide for 2-(Anilinomethyl)phenol Hydrochloride

This guide provides a comprehensive technical analysis of the elemental composition of 2-(Anilinomethyl)phenol Hydrochloride , comparing theoretical benchmarks against experimental realities. It is designed for researchers requiring rigorous purity verification for drug development.

Executive Summary: The Analytical Target

2-(Anilinomethyl)phenol hydrochloride is a secondary amine salt often synthesized via the reductive amination of salicylaldehyde with aniline. As a hydrochloride salt, it presents specific analytical challenges—primarily hygroscopicity—that can skew standard combustion data.

This guide compares the Theoretical Calculation (the absolute standard) against Experimental Scenarios (common deviations) and evaluates Alternative Verification Methods (HRMS/NMR) to determine the most reliable protocol for purity confirmation.

Theoretical Framework: The Calculation

To validate the identity of the compound, we must first establish the theoretical baseline using IUPAC standard atomic weights.

-

Compound: 2-(Anilinomethyl)phenol Hydrochloride

-

Free Base Formula:

-

Salt Stoichiometry: 1:1 HCl adduct

-

Target Formula:

Step-by-Step Calculation

A. Molecular Weight Determination

| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |

|---|---|---|---|

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Total MW | | | 235.711 g/mol |

B. Elemental Composition Percentages

The theoretical percentage (

-

Carbon:

-

Hydrogen:

-

Nitrogen:

-

Chlorine:

-

Oxygen:

Comparative Analysis: Theory vs. Experimental Reality

In drug development, "purity" is defined by the deviation between the Theoretical Calculation (above) and Experimental Results. Most journals (e.g., J. Med. Chem., J. Org. Chem.) require a tolerance of ±0.4% .

The table below compares the Ideal Anhydrous Salt against common "Failure Modes" encountered with this specific amine hydrochloride.

Table 1: Impact of Impurities on Elemental Analysis Data

| Scenario | Formula | % C | % H | % N | Status |

| Theoretical (Target) | 66.24 | 5.99 | 5.94 | PASS | |

| Failure Mode A: Hygroscopic (Monohydrate) | 61.54 | 6.36 | 5.52 | FAIL (C -4.7%) | |

| Failure Mode B: Incomplete Reduction (Imine) | 66.81 | 5.18 | 5.99 | FAIL (H -0.8%) | |

| Failure Mode C: Solvent Trap (0.1 mol EtOH) | 66.02 | 6.10 | 5.83 | PASS/BORDERLINE |

Insight: Hydrochloride salts are prone to forming hydrates (Mode A). A deviation of >4% in Carbon is a hallmark of water contamination. Conversely, a low Hydrogen count (Mode B) often indicates incomplete reduction of the Schiff base intermediate.

Methodological Comparison: Choosing the Right Tool

While Combustion Analysis (CHN) is the historical gold standard, modern workflows often utilize High-Resolution Mass Spectrometry (HRMS) and NMR.

Table 2: Performance Comparison of Verification Methods

| Feature | Method A: Automated CHN Combustion | Method B: HRMS (qTOF/Orbitrap) | Method C: Quantitative NMR (qNMR) |

| Primary Output | % Composition (Bulk Purity) | Exact Mass (Molecular Identity) | Molar Ratio / Purity % |

| Sample Req. | High (2–5 mg) | Low (<0.1 mg) | Medium (1–10 mg) |

| Precision | ±0.3% (Absolute) | <3 ppm (Mass Accuracy) | ±1.0% (Integration) |

| Blind Spot | Cannot distinguish isomers; sensitive to water. | Does not detect inorganic salts or bulk impurities. | Solvent peaks can overlap; requires internal standard. |

| Verdict | Best for Bulk Purity Confirmation | Best for Identity Confirmation | Best for Solvent/Water Quantification |

Experimental Protocol: Validated Workflow

To achieve the theoretical values calculated in Part 2, the following protocol minimizes hygroscopic error.

Step 1: Sample Preparation (Drying)

-

Causality: HCl salts attract atmospheric moisture. Standard vacuum drying is often insufficient for "sticky" amine salts.

-

Protocol: Dry the sample in a vacuum oven at 60°C for 24 hours over

(phosphorus pentoxide) desiccant. -

Validation: Measure mass loss until constant weight is achieved (

mg).

Step 2: Combustion Analysis (CHN)

-

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

-

Carrier Gas: Helium (99.999% purity).

-

Combustion Temp: 950°C (ensure complete oxidation of the aromatic rings).

-

Standard: Acetanilide (Calibration factor).

Step 3: Halogen Verification (Optional but Recommended)

-

Since the calculation relies on the HCl salt stoichiometry, perform a Potentiometric Titration with

to quantify Chloride ( -

Target Cl%: 15.04% ± 0.3%.

Visualization: Purity Decision Tree

The following diagram illustrates the logical flow for validating 2-(Anilinomethyl)phenol Hydrochloride, integrating the calculation with experimental checks.

Caption: Logical workflow for validating elemental composition, linking theoretical calculation to experimental troubleshooting.

References

-

NIST Chemistry WebBook. 2-(Anilinomethyl)phenol (CAS 3526-45-2) Spectral Data. National Institute of Standards and Technology. [Link]

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Pharmaceutical and Biomedical Analysis. [Link]

-

Thompson, M. (2008). CHN Analysis: The Gold Standard? Royal Society of Chemistry, Analytical Methods Committee. [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.